



# Application of ETC-159 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest		
Compound Name:	IS-159	
Cat. No.:	B1672191	Get Quote

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### Introduction

ETC-159 is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1] By inhibiting PORCN, ETC-159 effectively blocks the Wnt signaling pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor initiation, growth, and metastasis.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a clinically relevant platform for preclinical drug evaluation due to their ability to recapitulate the heterogeneity and microenvironment of human tumors.[3][4] This document provides detailed application notes and protocols for the use of ETC-159 in PDX models, with a focus on colorectal cancer.

## **Mechanism of Action**

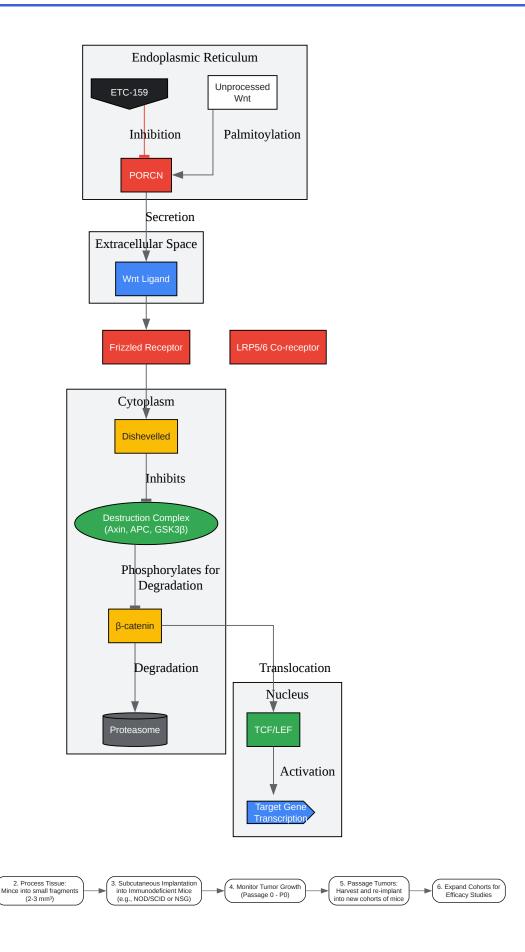
ETC-159 targets the Wnt signaling pathway at a critical upstream point. In the endoplasmic reticulum, PORCN mediates the addition of a palmitoleoyl group to a conserved serine residue on Wnt ligands. This lipid modification is indispensable for their secretion and subsequent binding to Frizzled receptors on the cell surface.[1][5] By inhibiting PORCN, ETC-159 prevents Wnt secretion, leading to the downregulation of the canonical Wnt/ $\beta$ -catenin signaling cascade. This results in the degradation of  $\beta$ -catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes involved in cell proliferation, survival, and stem cell



maintenance.[1] Preclinical studies have demonstrated that cancers with specific genetic alterations that lead to Wnt pathway activation, such as R-spondin (RSPO) fusions, are particularly sensitive to PORCN inhibition by ETC-159.[1][6]

# **Signaling Pathway Diagram**





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